molecular formula C13H8NNaO3 B12661173 Sodium 2-hydroxy-9H-carbazole-1-carboxylate CAS No. 83763-53-5

Sodium 2-hydroxy-9H-carbazole-1-carboxylate

Katalognummer: B12661173
CAS-Nummer: 83763-53-5
Molekulargewicht: 249.20 g/mol
InChI-Schlüssel: QETTYYZFXGQNHF-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 2-hydroxy-9H-carbazole-1-carboxylate is a chemical compound that belongs to the class of carbazole derivatives Carbazoles are heterocyclic aromatic compounds known for their diverse biological and chemical properties This particular compound features a sodium salt of 2-hydroxy-9H-carbazole-1-carboxylic acid, making it soluble in water and other polar solvents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-hydroxy-9H-carbazole-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium 2-hydroxy-9H-carbazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carboxylate group can be reduced to form an alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-oxo-9H-carbazole-1-carboxylate, while reduction of the carboxylate group can produce 2-hydroxy-9H-carbazole-1-methanol .

Wissenschaftliche Forschungsanwendungen

Sodium 2-hydroxy-9H-carbazole-1-carboxylate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of sodium 2-hydroxy-9H-carbazole-1-carboxylate depends on its specific application. In biological systems, carbazole derivatives can interact with various molecular targets, including enzymes and receptors. For example, they may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Sodium 2-hydroxy-9H-carbazole-1-carboxylate is unique due to its combination of hydroxyl and carboxylate groups, which confer distinct chemical and biological properties. Its solubility in water and potential for diverse chemical modifications make it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

83763-53-5

Molekularformel

C13H8NNaO3

Molekulargewicht

249.20 g/mol

IUPAC-Name

sodium;2-hydroxy-9H-carbazole-1-carboxylate

InChI

InChI=1S/C13H9NO3.Na/c15-10-6-5-8-7-3-1-2-4-9(7)14-12(8)11(10)13(16)17;/h1-6,14-15H,(H,16,17);/q;+1/p-1

InChI-Schlüssel

QETTYYZFXGQNHF-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)O)C(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.